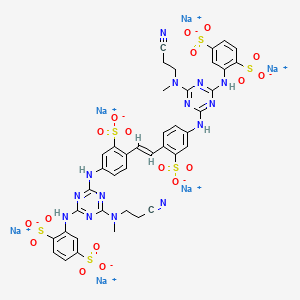
1,4-Benzenedisulfonic acid, 2,2'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units.
Preparation Methods
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt involves several steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include strong acids, bases, and oxidizing agents The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, this compound could be explored for its potential therapeutic properties. Industrial applications include its use in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in various effects depending on the context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt stands out due to its unique structure and properties. Similar compounds include other sulfonic acid derivatives and triazine-based molecules. the presence of multiple sulfonic acid groups and the specific arrangement of phenylene and triazine units make this compound particularly versatile and effective in various applications.
Properties
CAS No. |
72727-73-2 |
|---|---|
Molecular Formula |
C40H32N14Na6O18S6 |
Molecular Weight |
1327.1 g/mol |
IUPAC Name |
hexasodium;2-[[4-[2-cyanoethyl(methyl)amino]-6-[4-[(E)-2-[4-[[4-[2-cyanoethyl(methyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H38N14O18S6.6Na/c1-53(17-3-15-41)39-49-35(47-37(51-39)45-29-21-27(73(55,56)57)11-13-31(29)75(61,62)63)43-25-9-7-23(33(19-25)77(67,68)69)5-6-24-8-10-26(20-34(24)78(70,71)72)44-36-48-38(52-40(50-36)54(2)18-4-16-42)46-30-22-28(74(58,59)60)12-14-32(30)76(64,65)66;;;;;;/h5-14,19-22H,3-4,17-18H2,1-2H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;;;;;/q;6*+1/p-6/b6-5+;;;;;; |
InChI Key |
SBYVCLGFJCPGMS-TXPPQYTASA-H |
Isomeric SMILES |
CN(CCC#N)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCC#N)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CN(CCC#N)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCC#N)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


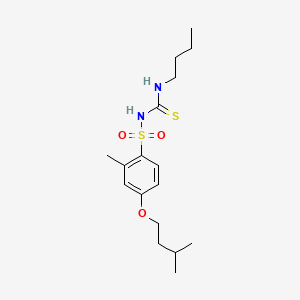
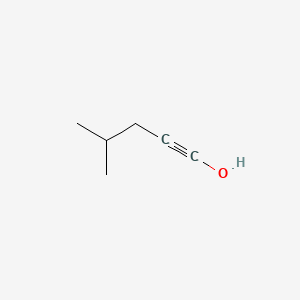
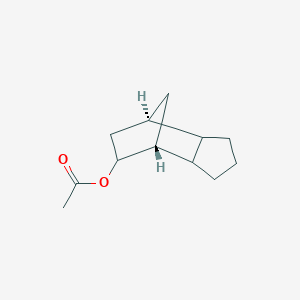

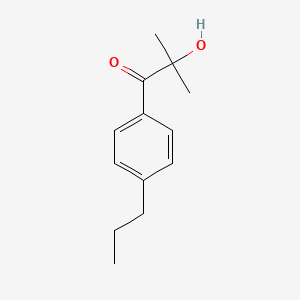
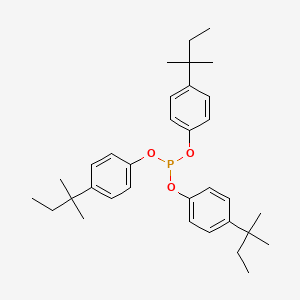

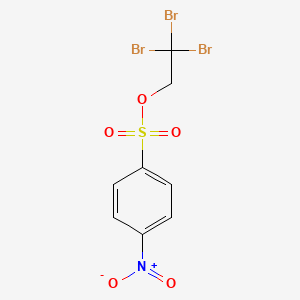
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)


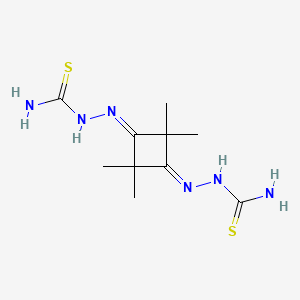
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)

